rac-(3R,3aR,6aR)-5-{[(9H-fluoren-9-yl)methoxy]carbonyl}-hexahydro-2H-furo[2,3-c]pyrrole-3-carboxylicacid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound rac-(3R,3aR,6aR)-5-{[(9H-fluoren-9-yl)methoxy]carbonyl}-hexahydro-2H-furo[2,3-c]pyrrole-3-carboxylic acid is a complex organic molecule featuring a hexahydro-furo-pyrrole core structure. This compound is notable for its incorporation of a fluorenylmethoxycarbonyl (Fmoc) protecting group, which is commonly used in peptide synthesis to protect amine functionalities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of rac-(3R,3aR,6aR)-5-{[(9H-fluoren-9-yl)methoxy]carbonyl}-hexahydro-2H-furo[2,3-c]pyrrole-3-carboxylic acid typically involves multiple steps, including the formation of the hexahydro-furo-pyrrole core and the introduction of the Fmoc protecting group. The reaction conditions often require the use of organic solvents, catalysts, and specific temperature controls to ensure the desired stereochemistry and yield.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis techniques, such as continuous flow chemistry, to enhance efficiency and scalability. The use of automated synthesis platforms can also streamline the production process, ensuring consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Reduction: The removal of oxygen atoms or the addition of hydrogen atoms, which can modify the compound’s structure and reactivity.
Substitution: The replacement of one functional group with another, which can be used to introduce new functionalities or modify existing ones.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to drive the reactions to completion.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield carboxylic acids or ketones, while reduction reactions may produce alcohols or amines. Substitution reactions can result in a wide range of products, depending on the nature of the substituents introduced.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its Fmoc protecting group is particularly useful in peptide synthesis, where it protects amine groups during the formation of peptide bonds.
Biology
In biological research, this compound can be used to study enzyme-substrate interactions, protein folding, and other biochemical processes. Its unique structure allows it to interact with various biological molecules, making it a valuable tool for probing biological systems.
Medicine
In medicine, this compound may be investigated for its potential therapeutic applications. Its ability to interact with biological targets could make it a candidate for drug development, particularly in the areas of enzyme inhibition and receptor modulation.
Industry
In industrial applications, this compound can be used in the development of new materials, such as polymers and coatings. Its unique chemical properties make it suitable for a variety of industrial processes, including catalysis and material synthesis.
Mechanism of Action
The mechanism of action of rac-(3R,3aR,6aR)-5-{[(9H-fluoren-9-yl)methoxy]carbonyl}-hexahydro-2H-furo[2,3-c]pyrrole-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The Fmoc group can be cleaved under specific conditions, revealing reactive amine groups that can form covalent bonds with target molecules. This interaction can modulate the activity of the target, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- N-[(9H-Fluoren-9-ylmethoxy)carbonyl]alanine
- N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-L-norleucine
- 2-{[(9H-fluoren-9-yl)methoxy]carbonyl}-1,2,3,4-tetrahydroisoquinoline-6-carboxylic acid
Uniqueness
What sets rac-(3R,3aR,6aR)-5-{[(9H-fluoren-9-yl)methoxy]carbonyl}-hexahydro-2H-furo[2,3-c]pyrrole-3-carboxylic acid apart from similar compounds is its unique hexahydro-furo-pyrrole core structure. This core provides distinct chemical and biological properties, making it a valuable compound for various applications in research and industry.
Properties
IUPAC Name |
(3S,3aS,6aS)-5-(9H-fluoren-9-ylmethoxycarbonyl)-2,3,3a,4,6,6a-hexahydrofuro[2,3-c]pyrrole-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21NO5/c24-21(25)19-12-27-20-10-23(9-17(19)20)22(26)28-11-18-15-7-3-1-5-13(15)14-6-2-4-8-16(14)18/h1-8,17-20H,9-12H2,(H,24,25)/t17-,19-,20-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MEATZMKQWGEYFJ-MISYRCLQSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C(CN1C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)OCC2C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]2[C@@H](CN1C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)OC[C@H]2C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.